molecular formula C20H23N3O2 B2967533 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2062348-76-7

3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No.: B2967533
CAS No.: 2062348-76-7
M. Wt: 337.423
InChI Key: ZRYIBNQOIPAKMN-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound’s structure suggests it may have interesting pharmacological properties due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one likely involves multiple steps, including the formation of the cyclohepta[d]pyrimidine ring system and the attachment of the ethoxyphenyl and propanone groups. Typical synthetic routes might include:

    Cyclization reactions: to form the core ring structure.

    Substitution reactions: to introduce the ethoxyphenyl group.

    Condensation reactions: to attach the propanone moiety.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting the propanone group to a carboxylic acid.

    Reduction: Reducing the ketone group to an alcohol.

    Substitution: Replacing the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As a building block for more complex molecules.

    Study of reaction mechanisms: Understanding how different functional groups interact.

Biology and Medicine

    Pharmacological research: Investigating potential therapeutic effects.

    Biochemical studies: Exploring interactions with biological molecules.

Industry

    Material science: Potential use in the development of new materials.

    Chemical manufacturing: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating biological pathways.

    Inhibiting enzymes: Affecting metabolic processes.

    Interacting with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)butan-1-one: Similar structure with a butanone group instead of a propanone group.

Uniqueness

The unique combination of functional groups in 3-(2-ethoxyphenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one may confer distinct pharmacological or chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-25-19-6-4-3-5-14(19)7-10-20(24)23-15-8-9-18(23)16-12-21-13-22-17(16)11-15/h3-6,12-13,15,18H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIBNQOIPAKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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